N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide
Description
This compound features a morpholine ring, a dimethylamino-substituted phenyl group, and a 3-methoxyphenoxy acetamide moiety. Its molecular formula is C29H36N4O3, with an average mass of 488.632 Da and a ChemSpider ID of 21076309 .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-25(2)19-9-7-18(8-10-19)22(26-11-13-29-14-12-26)16-24-23(27)17-30-21-6-4-5-20(15-21)28-3/h4-10,15,22H,11-14,16-17H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSQTOZKQCGMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC(=C2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents used in the synthesis may include dimethylamine, morpholine, and 3-methoxyphenol, among others. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving cell signaling and molecular interactions.
Medicine: Potential therapeutic applications, such as drug development and pharmacological research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Analogs with Morpholine/Acetamide Motifs
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
- Structure : Shares the acetamide backbone and a morpholine-related sulfonamide group.
- Activity : Acts as an ACE2 inhibitor with a docking score of -5.51 kcal/mol , indicating moderate binding affinity .
- Key Difference: The sulfonamide and isobutylamino substituents enhance hydrophilicity compared to the target compound’s methoxyphenoxy group.
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Structure : Contains a modified morpholine ring (acetyl and dimethyl substituents) and an isopropylphenyl group.
- Synthesis : Prepared via acetylation of a precursor, yielding a white powder (58% yield) with ESI/APCI(+) m/z 347 (M+H) .
- Key Difference : The acetylated morpholine ring may reduce metabolic stability compared to the target compound’s unmodified morpholine.
Samelisantum (N-{4-[(1-cyclobutylpiperidin-4-yl)oxy]phenyl}-2-(morpholin-4-yl)acetamide)
- Structure : Features a morpholine-acetamide core linked to a cyclobutylpiperidine group.
- Activity : Histamine H3 receptor inverse agonist, highlighting CNS-targeted applications .
Analogs with Varied Heterocyclic Substituents
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl}-2-(3-methoxyphenoxy)acetamide
- Structure : Replaces the morpholine ring with a piperazine group.
- Physicochemical Properties : Molecular formula C29H36N4O3 (identical to the target compound), but the piperazine increases basicity and hydrogen-bonding capacity .
- Implication : Piperazine derivatives often exhibit distinct pharmacokinetic profiles, such as altered plasma protein binding.
N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(3-nitrophenyl)acetamide (9e)
- Structure : Contains a nitro group instead of morpholine.
- Synthesis : Synthesized in 100% yield as a white solid, with 1H NMR (CDCl3) δ 8.25–7.50 ppm for aromatic protons .
Pharmacological and Physicochemical Data Comparison
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